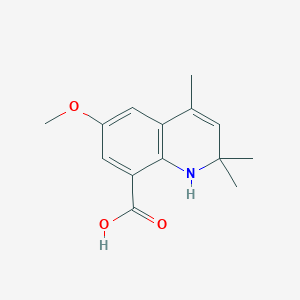
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure for “6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties for “6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid” are not available .Scientific Research Applications
- 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid and its analogs are derived from the oxidation of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij] quinoline-1,2-diones. The study investigated the oxidation peculiarities and found that the oxidation of these diones proceeds selectively with opening the pyrrole-1,2-dione fragment without affecting the dihydroquinoline cycle’s multiple bond. The steric effect of gem-dimethyl groups in the hydroquinoline cycle was also explored, showing no significant impact on the process. The stability of the heterocyclic fragment of these compounds was confirmed through various spectroscopic methods (Medvedeva, Plaksina, & Shikhaliev, 2015).
Applications in Biomedical Analysis
Fluorophore for Biomedical Analysis :
- 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, serves as a novel fluorophore with advantageous characteristics for biomedical analysis. It exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range. Its high stability against light and heat makes it valuable for biomedical applications. The fluorophore also facilitates the determination of carboxylic acids, with significant sensitivity and signal-to-noise ratios, suggesting its applicability in precise biomedical measurements (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antioxidant Properties and Mechanisms
Antioxidant Mechanisms :
- The compound’s antioxidant action and its interaction with alkylperoxyls were studied, revealing insights into its reaction mechanisms and products. It forms dimer IV as the main product and quinoline derivative III as a side product. These substances are formed by the conversion of the aminyl alone. The study also explored the compound’s antioxidant properties based on its effects on the autoxidation of squalene, providing valuable information on its antioxidative mechanisms and potential applications (Taimr, 1994).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2,2,4-trimethyl-1H-quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-8-7-14(2,3)15-12-10(8)5-9(18-4)6-11(12)13(16)17/h5-7,15H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBZTSFQJBORQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2C(=O)O)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

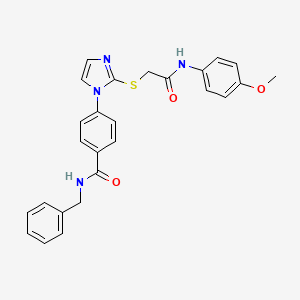
![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2393453.png)
![3-cyano-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2393454.png)
![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine](/img/structure/B2393457.png)
![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)
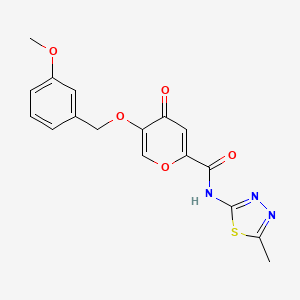
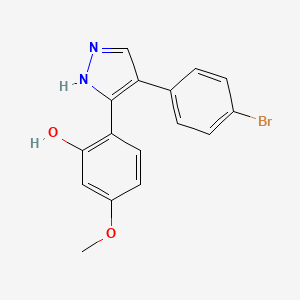
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate](/img/structure/B2393464.png)
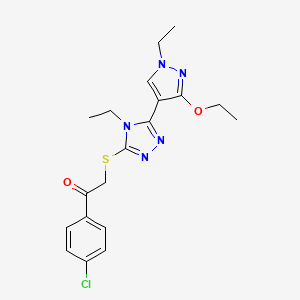
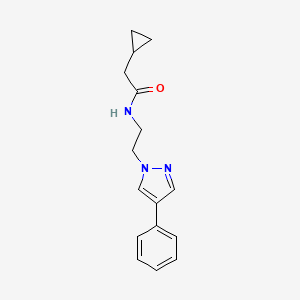
![1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2393468.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2393471.png)

![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)